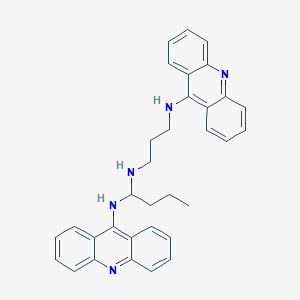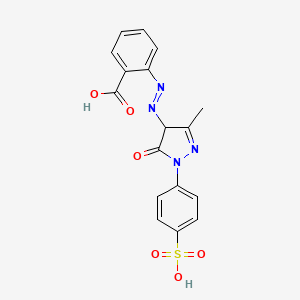
Spermidine diacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermidine diacridine is a polyamine compound that plays a crucial role in various biological processes. It is derived from spermidine, a naturally occurring polyamine found in all living organisms. This compound is known for its ability to stabilize biomolecules and promote cell growth by interacting with negatively charged DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spermidine diacridine can be synthesized through a series of chemical reactions involving the precursor spermidine. One common method involves the use of homoserine and putrescine as starting materials. The process includes the co-expression of homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase in an engineered Escherichia coli system. This method provides an efficient and green alternative for the synthesis of spermidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized for high catalytic efficiency and yield, ensuring a cost-effective and sustainable production method .
Analyse Chemischer Reaktionen
Types of Reactions
Spermidine diacridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted polyamines .
Wissenschaftliche Forschungsanwendungen
Spermidine diacridine has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizing agent for biomolecules and in the synthesis of various bioactive compounds.
Biology: Plays a role in cell growth, development, and homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating age-related diseases, cancer, and other health conditions.
Wirkmechanismus
Spermidine diacridine exerts its effects through several molecular mechanisms. It interacts with nucleic acids, stabilizing their structures and promoting their functions. It also binds to various proteins and enzymes, modulating their activities and influencing cellular processes. Key molecular targets include DNA, RNA, and various regulatory proteins involved in cell growth and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Putrescine: A precursor to spermidine and involved in similar biological processes.
Spermine: Another polyamine derived from spermidine, with additional roles in cellular functions.
Thermospermine: A structural isomer of spermine with unique properties and functions.
Uniqueness
Spermidine diacridine is unique due to its specific interactions with nucleic acids and proteins, which confer distinct stabilizing and regulatory effects. Its ability to promote autophagy and enhance immune responses sets it apart from other polyamines, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58478-34-5 |
|---|---|
Molekularformel |
C33H33N5 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
1-N'-acridin-9-yl-1-N-[3-(acridin-9-ylamino)propyl]butane-1,1-diamine |
InChI |
InChI=1S/C33H33N5/c1-2-12-31(38-33-25-15-5-9-19-29(25)37-30-20-10-6-16-26(30)33)34-21-11-22-35-32-23-13-3-7-17-27(23)36-28-18-8-4-14-24(28)32/h3-10,13-20,31,34H,2,11-12,21-22H2,1H3,(H,35,36)(H,37,38) |
InChI-Schlüssel |
WLCUJHHPZNVDNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)NC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)


![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)




![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)


